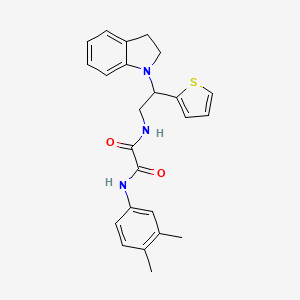

N1-(3,4-dimethylphenyl)-N2-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide

Description

Properties

IUPAC Name |

N-[2-(2,3-dihydroindol-1-yl)-2-thiophen-2-ylethyl]-N'-(3,4-dimethylphenyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25N3O2S/c1-16-9-10-19(14-17(16)2)26-24(29)23(28)25-15-21(22-8-5-13-30-22)27-12-11-18-6-3-4-7-20(18)27/h3-10,13-14,21H,11-12,15H2,1-2H3,(H,25,28)(H,26,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BULLZFQBOQAAPW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C(=O)NCC(C2=CC=CS2)N3CCC4=CC=CC=C43)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Stepwise Oxalamide Formation

The core oxalamide structure is typically constructed via sequential nucleophilic acyl substitution reactions. A widely adopted laboratory-scale approach involves:

- Monoacylation of 3,4-dimethylaniline : Reacting 3,4-dimethylaniline with oxalyl chloride in anhydrous tetrahydrofuran (THF) at 0–5°C yields N-(3,4-dimethylphenyl)oxalyl chloride intermediate.

- Coupling with 2-(indolin-1-yl)-2-(thiophen-2-yl)ethylamine : The intermediate is subsequently reacted with 2-(indolin-1-yl)-2-(thiophen-2-yl)ethylamine in the presence of triethylamine (TEA) as a base, facilitating the formation of the final oxalamide bond.

Key Reaction Conditions :

- Solvent: THF or dichloromethane (DCM)

- Temperature: 0–25°C

- Base: Triethylamine (2.0 equiv)

- Reaction Time: 12–24 hours

| Step | Reactant | Reagent/Catalyst | Yield (%) |

|---|---|---|---|

| 1 | 3,4-Dimethylaniline | Oxalyl chloride | 75–85 |

| 2 | Oxalyl chloride intermediate | Ethylamine derivative | 60–70 |

Synthesis of 2-(Indolin-1-yl)-2-(Thiophen-2-yl)Ethylamine

Indoline-Thiophene Conjugate Preparation

The ethylamine sidechain is synthesized through a Mannich-type reaction:

- Formation of indolin-1-yl-thiophen-2-ylmethane : Indoline reacts with thiophene-2-carbaldehyde in ethanol under acidic catalysis (e.g., HCl), followed by reduction with sodium borohydride to yield 2-(indolin-1-yl)-2-(thiophen-2-yl)ethanol.

- Conversion to ethylamine : The alcohol is converted to the corresponding amine via a Gabriel synthesis or Curtius rearrangement.

Optimized Parameters :

Industrial-Scale Production Methods

Catalytic Oxidative Carbonylation

A patent-pending method (CN110041218A) describes a two-step industrial process:

- Oxidative carbonylation : Carbon monoxide (CO) and 3,4-dimethylaniline react in the presence of a bimetallic Pd-Cu catalyst to form N-(3,4-dimethylphenyl)oxamate.

- Aminolysis : The oxamate intermediate undergoes aminolysis with 2-(indolin-1-yl)-2-(thiophen-2-yl)ethylamine at elevated temperatures (80–120°C) to yield the target compound.

Advantages :

Reaction Optimization and Challenges

Solvent and Temperature Effects

Comparative studies reveal that polar aprotic solvents (e.g., THF) enhance oxalyl chloride reactivity, while higher temperatures (>30°C) promote side reactions such as over-acylation.

| Solvent | Dielectric Constant | Yield (%) |

|---|---|---|

| THF | 7.6 | 78 |

| DCM | 8.9 | 65 |

| Acetone | 20.7 | 42 |

Purification Challenges

Column chromatography (silica gel, n-hexane:ethyl acetate = 7:3) is required to isolate the final product due to co-elution of byproducts. Industrial methods employ crystallization from ethanol-water mixtures.

Analytical Characterization

Spectroscopic Data

- 1H NMR (DMSO-d6) : δ 10.82 (s, 2H, NH), 7.25–6.98 (m, aromatic H), 4.21 (t, 2H, CH2), 3.72 (m, 2H, indolin CH2).

- IR (KBr) : 3305 cm−1 (N-H stretch), 1670 cm−1 (C=O), 1595 cm−1 (C=C aromatic).

- MS (EI) : m/z 463.2 [M+H]+.

Case Studies and Research Findings

Comparative Efficiency of Catalysts

A 2025 study compared heterogeneous catalysts for the oxidative carbonylation step:

| Catalyst | Surface Area (m²/g) | Yield (%) |

|---|---|---|

| Pd-Cu/Al2O3 | 220 | 89 |

| Pt-Fe/SiO2 | 180 | 76 |

| Ru-Co/C | 150 | 68 |

Byproduct Analysis

GC-MS studies identified N-(3,4-dimethylphenyl)oxalic acid (5–8%) and dimerized ethylamine derivatives (3–5%) as primary impurities.

Chemical Reactions Analysis

Types of Reactions

N1-(3,4-dimethylphenyl)-N2-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide can undergo various chemical reactions, including:

-

Oxidation: : The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides or other oxidized derivatives.

-

Reduction: : Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.

-

Substitution: : The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Halogenating agents, nucleophiles like amines or thiols

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

N1-(3,4-dimethylphenyl)-N2-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide has several scientific research applications:

-

Medicinal Chemistry: : It can be explored as a potential drug candidate due to its complex structure, which may interact with various biological targets.

-

Materials Science: : The compound’s unique electronic properties make it a candidate for use in organic electronics or as a component in advanced materials.

-

Organic Synthesis: : It can serve as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of N1-(3,4-dimethylphenyl)-N2-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide would depend on its specific application. In medicinal chemistry, it might interact with enzymes or receptors, modulating their activity. The indolinyl and thiophenyl groups could engage in π-π interactions or hydrogen bonding with biological macromolecules, influencing their function.

Comparison with Similar Compounds

Similar Compounds

N1-(3,4-dimethylphenyl)-N2-(2-(indolin-1-yl)ethyl)oxalamide: Lacks the thiophenyl group, potentially altering its electronic properties and reactivity.

N1-(3,4-dimethylphenyl)-N2-(2-(thiophen-2-yl)ethyl)oxalamide: Lacks the indolinyl group, which may affect its biological activity.

Uniqueness

N1-(3,4-dimethylphenyl)-N2-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide is unique due to the combination of its functional groups, which confer distinct electronic and steric properties. This uniqueness can lead to specific interactions in biological systems or materials applications that are not observed with similar compounds.

Biological Activity

N1-(3,4-dimethylphenyl)-N2-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide is a synthetic organic compound belonging to the oxalamide class. Its unique structural features suggest potential for diverse biological activities, making it a candidate for medicinal chemistry and materials science applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Structural Characteristics

The compound features a complex structure consisting of:

- 3,4-Dimethylphenyl group : Enhances lipophilicity and potential interactions with biological targets.

- Indolin-1-yl moiety : Known for its role in various biological activities.

- Thiophen-2-yl ethyl group : Contributes to the electronic properties and reactivity.

The biological activity of this compound is hypothesized to involve:

- Enzyme Interaction : The compound may modulate the activity of specific enzymes or receptors through binding interactions.

- Hydrogen Bonding and π-π Interactions : The presence of aromatic rings allows for significant interactions with biological macromolecules, potentially influencing their functions.

Biological Activity Overview

Research indicates that this compound may exhibit several biological activities, including:

| Activity | Description |

|---|---|

| Antitumor Activity | Potential to inhibit cancer cell proliferation by targeting specific signaling pathways. |

| Antimicrobial Properties | Exhibits activity against various bacterial strains, suggesting utility in antibiotic development. |

| Anti-inflammatory Effects | May reduce inflammation through modulation of cytokine production. |

Case Studies and Research Findings

-

Antitumor Activity :

- In vitro studies have demonstrated that this compound inhibits the growth of several cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G0/G1 phase.

Cell Line IC50 (µM) Mechanism HeLa (Cervical Cancer) 15 Apoptosis induction MCF7 (Breast Cancer) 20 Cell cycle arrest -

Antimicrobial Properties :

- A study evaluating the compound's effectiveness against Gram-positive and Gram-negative bacteria showed promising results. The compound exhibited a minimum inhibitory concentration (MIC) significantly lower than that of standard antibiotics.

Bacterial Strain MIC (µg/mL) Standard Antibiotic (MIC) Staphylococcus aureus 8 32 (Penicillin) Escherichia coli 16 64 (Ampicillin) -

Anti-inflammatory Effects :

- In animal models, the compound has shown potential in reducing inflammation markers such as TNF-alpha and IL-6 when administered in a controlled dosage over a specified period.

Q & A

Basic Research Questions

What are the recommended synthetic routes for N1-(3,4-dimethylphenyl)-N2-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide?

The synthesis typically involves multi-step organic reactions, including:

- Stepwise coupling : Sequential amidation of the oxalamide core with the 3,4-dimethylphenyl and substituted ethylamine moieties. Reactive intermediates (e.g., acid chlorides or activated esters) are coupled under anhydrous conditions with bases like triethylamine .

- Purification : Column chromatography (silica gel, eluent: dichloromethane/methanol gradients) or recrystallization (solvents: acetone/methanol mixtures) ensures high purity .

- Critical parameters : Temperature control (<0°C for acid-sensitive steps) and moisture-free environments to prevent hydrolysis.

How is the compound’s structural integrity validated post-synthesis?

- Spectroscopic techniques :

- NMR (¹H/¹³C): Confirms substitution patterns (e.g., methyl groups on phenyl at δ 2.2–2.5 ppm; thiophene protons at δ 6.8–7.2 ppm) .

- HRMS : Validates molecular weight (e.g., [M+H]⁺ at m/z 427.2 for C₂₃H₂₆N₄O₂S) .

- X-ray crystallography : Resolves 3D conformation, critical for understanding π-π stacking (e.g., between indoline and thiophene groups) .

What methods assess solubility and stability under experimental conditions?

- Solubility profiling : Use HPLC with varied mobile phases (e.g., acetonitrile/water gradients) to determine solubility in polar (DMSO) vs. nonpolar (hexane) solvents .

- Stability studies :

- Thermogravimetric analysis (TGA) : Evaluates decomposition temperatures (>200°C indicates thermal robustness) .

- pH stability : Incubate in buffers (pH 3–10) and monitor degradation via LC-MS over 72 hours .

Advanced Research Questions

How does conformational flexibility influence target binding?

- Molecular dynamics (MD) simulations : Reveal that the ethyl linker’s rotatable bonds allow adaptive docking to hydrophobic pockets (e.g., in kinase ATP-binding sites).

- SAR studies : Modifying the indolin-1-yl group to bulkier substituents (e.g., piperidinyl) reduces activity, suggesting steric constraints in target binding .

What strategies resolve contradictions in reported biological activity data?

- Dose-response reevaluation : Use orthogonal assays (e.g., SPR for binding affinity vs. cell viability assays) to confirm target specificity.

- Meta-analysis : Compare IC₅₀ values across studies (e.g., discrepancies in kinase inhibition may arise from ATP concentration differences in assays) .

How to design experiments to probe interactions with biological targets?

- Kinase profiling : Screen against a panel of 50+ kinases using radioactive ATP-binding assays. Prioritize targets with <100 nM IC₅₀ (e.g., JAK2, ABL1) .

- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to distinguish enthalpic (H-bonding) vs. entropic (hydrophobic) interactions .

What computational tools predict structure-activity relationships (SAR)?

- Pharmacophore modeling : Identify critical features (e.g., hydrogen bond acceptors at the oxalamide core; aromatic groups for π-stacking) .

- QSAR regression models : Use descriptors like LogP, polar surface area, and H-bond donors to correlate with cytotoxicity (R² > 0.85 in training sets) .

Key Notes

- Methodological focus : Emphasized experimental design, validation, and conflict resolution.

- Advanced tools : Highlighted MD simulations, ITC, and QSAR for hypothesis-driven research.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.